2-[7-(1,3-benzothiazol-2-yl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine
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Overview
Description
N-{2-[7-(1,3-BENZOTHIAZOL-2-YL)-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}-N,N-DIMETHYLAMINE is a complex organic compound featuring a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-{2-[7-(1,3-BENZOTHIAZOL-2-YL)-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}-N,N-DIMETHYLAMINE involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . The reaction is typically carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzothiazole moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[7-(1,3-BENZOTHIAZOL-2-YL)-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-{2-[7-(1,3-BENZOTHIAZOL-2-YL)-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}-N,N-DIMETHYLAMINE can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antifungal and antibacterial activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antipsychotic properties.
N’-(1,3-Benzothiazol-2-yl)-arylamides: Show promising antibacterial activity.
Properties
Molecular Formula |
C19H22N6S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[7-(1,3-benzothiazol-2-yl)-4-imino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H22N6S/c1-12-13(2)25(19-22-14-7-5-6-8-15(14)26-19)18-16(12)17(20)24(11-21-18)10-9-23(3)4/h5-8,11,20H,9-10H2,1-4H3 |
InChI Key |
KLHNZGBTXUEHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCN(C)C)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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